molecular formula C15H30N2 B4893181 N-cyclohexyl-N-methyl-1-propyl-4-piperidinamine

N-cyclohexyl-N-methyl-1-propyl-4-piperidinamine

Cat. No. B4893181
M. Wt: 238.41 g/mol
InChI Key: YZACCBQDFDLGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N-methyl-1-propyl-4-piperidinamine, also known as CPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential therapeutic effects in various medical conditions. CPP is a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in the regulation of synaptic plasticity and memory formation.

Mechanism of Action

N-cyclohexyl-N-methyl-1-propyl-4-piperidinamine is a potent and selective inhibitor of the NMDA receptor, which plays a critical role in the regulation of synaptic plasticity and memory formation. The NMDA receptor is a ligand-gated ion channel that is activated by the neurotransmitter glutamate. When activated, the NMDA receptor allows the influx of calcium ions into the cell, which triggers a series of intracellular signaling pathways that are critical for synaptic plasticity and memory formation. N-cyclohexyl-N-methyl-1-propyl-4-piperidinamine binds to the NMDA receptor at a site that is distinct from the glutamate binding site, thereby preventing the activation of the receptor.
Biochemical and Physiological Effects
N-cyclohexyl-N-methyl-1-propyl-4-piperidinamine has been shown to have potent analgesic effects in animal models of chronic pain. The analgesic effect of N-cyclohexyl-N-methyl-1-propyl-4-piperidinamine is thought to be due to its ability to inhibit the activation of the NMDA receptor, which is involved in the development and maintenance of chronic pain. N-cyclohexyl-N-methyl-1-propyl-4-piperidinamine has also been shown to improve depressive symptoms and reduce anxiety in animal models of depression and anxiety. The antidepressant and anxiolytic effects of N-cyclohexyl-N-methyl-1-propyl-4-piperidinamine are thought to be due to its ability to modulate the activity of the NMDA receptor, which is involved in the regulation of mood and emotion.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N-methyl-1-propyl-4-piperidinamine has several advantages for lab experiments. It is a highly selective inhibitor of the NMDA receptor, which makes it a useful tool for studying the role of the NMDA receptor in various physiological and pathological conditions. N-cyclohexyl-N-methyl-1-propyl-4-piperidinamine is also relatively stable and has a long half-life, which allows for prolonged exposure to the drug. However, N-cyclohexyl-N-methyl-1-propyl-4-piperidinamine has some limitations for lab experiments. It is a synthetic compound that may have off-target effects, which could complicate the interpretation of experimental results. Additionally, the potency of N-cyclohexyl-N-methyl-1-propyl-4-piperidinamine may vary depending on the experimental conditions, which could affect the reproducibility of experimental results.

Future Directions

There are several future directions for research on N-cyclohexyl-N-methyl-1-propyl-4-piperidinamine. One area of research is the development of more selective and potent inhibitors of the NMDA receptor. Another area of research is the investigation of the potential therapeutic effects of N-cyclohexyl-N-methyl-1-propyl-4-piperidinamine in human subjects. Clinical trials are needed to determine the safety and efficacy of N-cyclohexyl-N-methyl-1-propyl-4-piperidinamine in various medical conditions. Additionally, further studies are needed to investigate the long-term effects of N-cyclohexyl-N-methyl-1-propyl-4-piperidinamine on the nervous system and to identify any potential side effects or toxicity. Finally, research is needed to investigate the potential use of N-cyclohexyl-N-methyl-1-propyl-4-piperidinamine in combination with other drugs for the treatment of various medical conditions.

Synthesis Methods

N-cyclohexyl-N-methyl-1-propyl-4-piperidinamine can be synthesized by reacting cyclohexanone, methylamine, propylamine, and piperidine in the presence of a reducing agent such as sodium borohydride. The reaction produces N-cyclohexyl-N-methyl-1-propyl-4-piperidinamine as a white crystalline powder with a melting point of 142-144°C. The purity of N-cyclohexyl-N-methyl-1-propyl-4-piperidinamine can be enhanced by recrystallization from a suitable solvent.

Scientific Research Applications

N-cyclohexyl-N-methyl-1-propyl-4-piperidinamine has been extensively studied for its potential therapeutic effects in various medical conditions, including chronic pain, depression, anxiety, and schizophrenia. N-cyclohexyl-N-methyl-1-propyl-4-piperidinamine has been shown to have potent analgesic effects in animal models of chronic pain. It has also been shown to improve depressive symptoms and reduce anxiety in animal models of depression and anxiety.

properties

IUPAC Name

N-cyclohexyl-N-methyl-1-propylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2/c1-3-11-17-12-9-15(10-13-17)16(2)14-7-5-4-6-8-14/h14-15H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZACCBQDFDLGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N(C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N-methyl-1-propylpiperidin-4-amine

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